![molecular formula C20H24O4Si B116079 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one CAS No. 145397-22-4](/img/structure/B116079.png)

2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

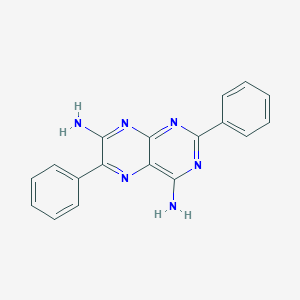

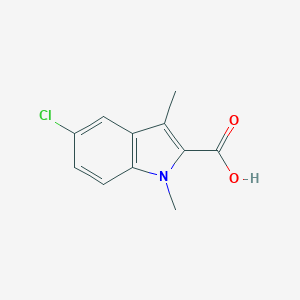

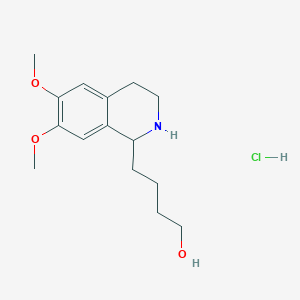

“2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” is a chemical compound with the molecular formula C20H24O4Si . It has a molecular weight of 356.49 .

Synthesis Analysis

The synthesis of tert-butyldiphenylsilanes (TBDPS), which includes compounds similar to “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one”, has been studied . These compounds are prepared by varying one functional group . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” can be represented by the InChI code: 1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 .

Chemical Reactions Analysis

Tert-butyldiphenylsilanes (TBDPS) are used in various chemical reactions . They are commonly used as surface silylation reagents, in protecting group chemistry, and for the provision of silanes with special functional and reactive patterns . They are also used in the synthesis of monofunctionalized disiloxane building blocks .

科学的研究の応用

Synthesis and Structural Applications

Convergent Synthesis and Polyol Chain Development : A study by Rychnovsky, Fryszman, and Khire (1999) utilized a related compound in the convergent synthesis of a polyol chain, contributing to the development of the roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).

Chiral Building Blocks and X-ray Crystallography : Flock, Frauenrath, and Wattenbach (2005) transformed 5-Methyl-4H-1,3-dioxins into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. The study also used X-ray crystallography for structural determination, indicating the potential of these compounds in stereochemical analysis (Flock, Frauenrath, & Wattenbach, 2005).

Chemical Transformations

Synthesis of β-Lactams and Amino-Hydroxyalkanoates : A study by Guerrini et al. (2007) demonstrated the use of dioxolan-4-ones for synthesizing N,O-orthogonally protected 3-amino-2-hydroxyalkanoates and β-lactams, showcasing the compound's role in complex chemical transformations (Guerrini et al., 2007).

Selective Reactions and Deprotections : Leftheris and Goodman (1989) used tert-butyldiphenylsilyl protecting groups in synthesizing (S)-3-tosyloxy-1,2-propanediol, highlighting the compound's utility in selective chemical reactions (Leftheris & Goodman, 1989).

Industrial and Environmental Applications

Renewable Gasoline and Solvents : Harvey, Merriman, and Quintana (2016) explored the use of related dioxolanes in creating renewable gasoline, solvents, and fuel additives, indicating the compound's potential in sustainable energy solutions (Harvey, Merriman, & Quintana, 2016).

Antioxidant and Calcium Antagonist Activities : Kato et al. (1999) synthesized thiazolidinone derivatives demonstrating both calcium overload inhibition and antioxidant activity, suggesting the potential biomedical applications of related compounds (Kato et al., 1999).

特性

IUPAC Name |

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-dioxolan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4Si/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19-22-14-18(21)24-19/h4-13,19H,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNUTBRNIWRDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OCC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641009 |

Source

|

| Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one | |

CAS RN |

145397-22-4 |

Source

|

| Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)